N-(3,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the industry or research.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties such as reactivity and stability.Scientific Research Applications
Antifungal and Antimicrobial Applications : Research has shown the synthesis of various derivatives of tetrahydropyrimidine compounds, including those structurally related to N-(3,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, demonstrating notable antifungal and antimicrobial activities. For instance, compounds synthesized through three-component reactions involving acetoacetanilide, aromatic aldehydes, and N-methylurea or urea have been evaluated for their antifungal efficiency against Candida albicans and general antimicrobial potential, showing significant biological activity (Zamaraeva et al., 2015); (Gein et al., 2013).
Antidiabetic Potential : Certain tetrahydropyrimidine derivatives have been synthesized and assessed for their in vitro antidiabetic activity, particularly through α-amylase inhibition assays, indicating potential applications in managing diabetes mellitus (Lalpara et al., 2021).
Synthetic Methodologies : Advanced synthetic methodologies have been developed for constructing tetrahydropyrimidine derivatives, enhancing the efficiency and yield of these compounds. Techniques such as the use of sodium hydrogen sulfate as a catalyst for the Biginelli reaction have been explored to synthesize N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, providing a greener and more efficient approach to compound synthesis (Gein et al., 2018).
HIV-1 Reverse Transcriptase Inhibition : Derivatives combining tetrahydropyrimidine structures with isatin have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase. This innovative approach led to the discovery of compounds with higher inhibitory activity than standard drugs, showcasing the potential of tetrahydropyrimidine derivatives in HIV treatment strategies (Devale et al., 2017).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves predicting or proposing future research directions or applications of the compound based on its properties and current research findings.
Please consult with a chemist or a relevant expert for detailed analysis. This is a general guideline and might not apply to all compounds.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-11-8-12(2)10-15(9-11)22-19(25)17-13(3)21-20(26)23-18(17)14-4-6-16(24)7-5-14/h4-10,18,24H,1-3H3,(H,22,25)(H2,21,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOMYZBCCKCGPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
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